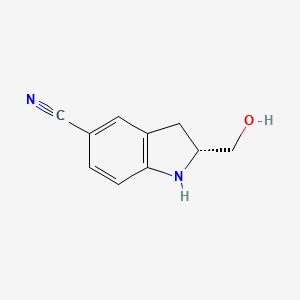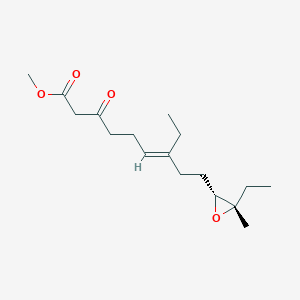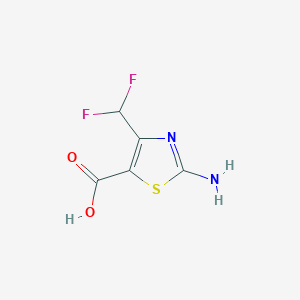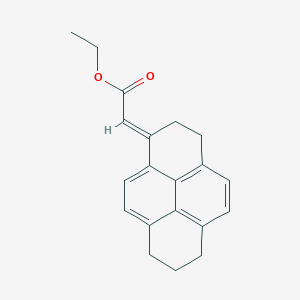![molecular formula C19H36N2O6 B13441436 (R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a compound commonly used in peptide synthesis. It features two Boc (tert-butoxycarbonyl) protecting groups, which are crucial in preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol typically involves the protection of amino acids using Boc anhydride and a suitable base. The reaction conditions often include:
Base: Triethylamine or N-methylmorpholine
Solvent: Dichloromethane or dioxane
Temperature: Room temperature to 20°C
The Boc protecting group is introduced by reacting the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The solid-phase synthesis involves immobilizing the amino acid on a resin, followed by stepwise addition of protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol undergoes several types of reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid)
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC
Substitution: Reactions involving nucleophilic substitution at the oxazolidinyl ring
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted oxazolidinyl derivatives .
Applications De Recherche Scientifique
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex peptides and peptidomimetics
Biology: Study of protein-protein interactions and enzyme mechanisms
Medicine: Development of peptide-based drugs and therapeutic agents
Industry: Large-scale peptide synthesis for pharmaceuticals and biotechnology
Mécanisme D'action
The compound exerts its effects primarily through the protection and deprotection of amino groups during peptide synthesis. The Boc groups prevent unwanted side reactions, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups necessary for biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-protected amino acids: Use Fmoc (9-fluorenylmethyloxycarbonyl) groups for protection, which are removed under basic conditions
Alloc-protected amino acids: Use Alloc (allyloxycarbonyl) groups, which are removed under palladium-catalyzed conditions
Uniqueness
®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is unique due to its dual Boc protection, providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .
Propriétés
Formule moléculaire |
C19H36N2O6 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)/t13-,14+/m1/s1 |
Clé InChI |
OJNIDUMHJPBHRG-KGLIPLIRSA-N |
SMILES isomérique |
CC1(N([C@H](CO1)CC[C@H](CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




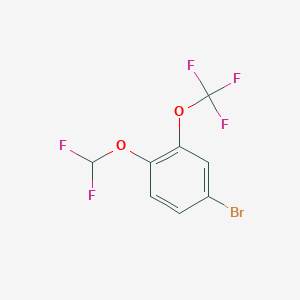
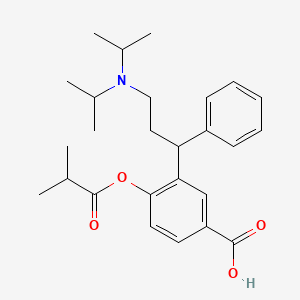
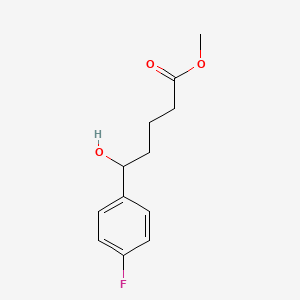

![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
